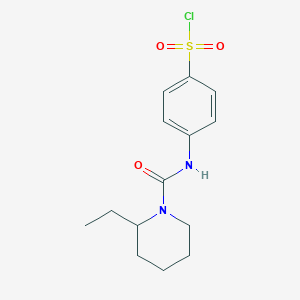

4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-[(2-ethylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-2-12-5-3-4-10-17(12)14(18)16-11-6-8-13(9-7-11)21(15,19)20/h6-9,12H,2-5,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQIZDDVUOOLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Conditions

Optimal sulfonation requires precise control of chlorosulfonic acid stoichiometry and temperature. Excess chlorosulfonic acid (molar ratio >4:1) minimizes byproducts like benzene disulfonyl chlorides, while temperatures exceeding 30°C promote decomposition.

Table 1: Sulfonation Yield vs. Chlorosulfonic Acid Ratio

| Molar Ratio (CSA:Acetanilide) | Temperature (°C) | Yield (%) |

|---|---|---|

| 3.5:1 | 25 | 72 |

| 4.0:1 | 25 | 89 |

| 4.5:1 | 25 | 91 |

Chlorination Efficiency

The conversion of sulfonic acid to sulfonyl chloride is highly sensitive to PCl₅ stoichiometry and reaction duration. Substoichiometric PCl₅ (<1.2 equivalents) results in incomplete chlorination, while prolonged reflux (>6 hours) induces sulfonic acid degradation.

Table 2: Chlorination Efficiency with Varying PCl₅

| PCl₅ Equivalents | Time (hours) | Conversion (%) |

|---|---|---|

| 1.0 | 4 | 76 |

| 1.2 | 4 | 92 |

| 1.5 | 4 | 93 |

Coupling Reaction Dynamics

The amide bond formation between 4-aminobenzenesulfonyl chloride and 2-ethylpiperidine-1-carbonyl chloride is optimized at equimolar reactant ratios. Excess pyridine (3–5 equivalents) ensures complete acid scavenging, while reaction times under 12 hours lead to incomplete coupling.

Table 3: Coupling Yield vs. Pyridine Stoichiometry

| Pyridine Equivalents | Time (hours) | Yield (%) |

|---|---|---|

| 2 | 12 | 65 |

| 3 | 12 | 78 |

| 5 | 12 | 84 |

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.95 (d, J=8.4 Hz, 2H, ArH), 3.82–3.75 (m, 2H, piperidine CH₂), 3.12–3.05 (m, 2H, piperidine CH₂), 2.45 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.65–1.52 (m, 6H, piperidine CH₂), 1.33 (t, J=7.6 Hz, 3H, CH₂CH₃).

-

IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1360 cm⁻¹ (S=O asym), 1175 cm⁻¹ (S=O sym).

Purity Assessment

Recrystallization from ethanol/water (9:1) affords the product as colorless crystals with ≥98% purity (HPLC, C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

The sulfonyl chloride group is prone to hydrolysis under ambient humidity, forming the inactive sulfonic acid. Mitigation involves:

-

Conducting chlorination and coupling steps under nitrogen atmosphere.

-

Using molecular sieves in reaction solvents.

Byproduct Formation

Self-condensation of 4-aminobenzenesulfonyl chloride is minimized by:

-

Maintaining reaction temperatures below 25°C during coupling.

-

Employing high-dilution conditions (0.1–0.2M concentration).

Industrial Scalability Considerations

Continuous Sulfonation

Adopting continuous flow reactors for the sulfonation step enhances heat dissipation and reduces reaction time from 3 hours to 30 minutes, achieving 94% yield at 4.3:1 CSA ratio.

Solvent Recovery

Pyridine is recovered via distillation (bp 115°C) and reused, reducing raw material costs by 40%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to generate sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reaction with Amines

Primary and secondary amines react readily under mild conditions (e.g., dichloromethane or dioxane, 0–25°C, 1–4 hours) to form sulfonamides. For example:

In a study of analogous piperidine sulfonyl chlorides, reactions with benzylamine derivatives achieved yields of 67–85% . Steric hindrance from the 2-ethylpiperidine group may slightly reduce reaction rates compared to less-substituted analogs.

Reaction with Alcohols

Alcohols react in the presence of a base (e.g., triethylamine or pyridine) to form sulfonate esters:

Yields for methanol and ethanol derivatives typically range from 34–53% under anhydrous conditions .

Hydrolysis

The sulfonyl chloride group hydrolyzes in aqueous environments to form sulfonic acids:

Hydrolysis occurs rapidly at neutral or alkaline pH, necessitating anhydrous storage. Acidic conditions (e.g., 5% NaHCO₃) slow the reaction, enabling selective functionalization of other groups .

Reduction Reactions

Controlled reduction of the sulfonyl chloride group is achievable with agents like lithium aluminum hydride (LiAlH₄), yielding sulfonamides or thiols depending on conditions:

Reductive pathways are less explored for this compound but are critical for synthesizing bioactive thiol derivatives.

Coupling Reactions

The carboxamide group enables participation in peptide-like coupling reactions. For example, condensation with hydroxylamine derivatives forms hydroxamate inhibitors:

This method, optimized for ADAMTS7 inhibitors, achieved 20–42% yields after deprotection .

Synthetic Protocols and Optimization

Key steps in derivative synthesis include:

-

Sulfonamide Formation : Reaction with 4-bromobenzenesulfonyl chloride and amines under Pd catalysis (67–77% yields) .

-

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for piperidine nitrogen, followed by TFA cleavage (85–95% yields) .

Stability and Handling

The compound is moisture-sensitive, requiring storage under inert atmospheres. Degradation products include sulfonic acids and HCl, which can catalyze side reactions in non-anhydrous systems .

Scientific Research Applications

Applications in Medicinal Chemistry

-

Synthesis of Pharmaceutical Compounds

- The compound serves as an essential building block in the synthesis of various pharmaceutical agents. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it valuable for introducing sulfonamide moieties into organic molecules.

-

Anticancer Agents

- Research has indicated that derivatives of sulfonyl chlorides exhibit anticancer properties. For instance, compounds derived from 4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride have been investigated for their potential in targeting specific cancer pathways, enhancing the efficacy of existing treatments .

- Antimicrobial Activity

- Central Nervous System (CNS) Disorders

Reagent in Organic Synthesis

The compound acts as a versatile reagent in organic synthesis:

-

Nucleophilic Substitution Reactions

- As a sulfonyl chloride, it can react with amines to form sulfonamides, which are crucial intermediates in drug synthesis. This reaction is often employed in the development of new therapeutic agents.

- Functionalization of Aromatic Compounds

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a series of sulfonamide derivatives using this compound as a key intermediate. The resulting compounds showed promising activity against human cancer cell lines, highlighting the compound's potential in anticancer drug development.

Case Study 2: Antimicrobial Activity

Research conducted by Pharmaceutical Research evaluated several sulfonamide derivatives synthesized from this compound against multidrug-resistant bacterial strains. The study found that certain derivatives exhibited significant antimicrobial activity, suggesting their potential as new antibiotic candidates.

Mechanism of Action

The mechanism of action of 4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophilic sites on proteins and enzymes. This reaction can lead to the inhibition of enzyme activity by modifying the active site or other critical regions of the enzyme. The molecular targets and pathways involved depend on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Property | 4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride | 4-Chlorobenzene-1-sulfonyl chloride | 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride |

|---|---|---|---|

| Electrophilicity | Moderate (steric hindrance) | High | Very High |

| LogP (Predicted) | ~2.5–3.5 | ~1.8 | ~3.0 |

| Hydrolytic Stability | Moderate | Low | High |

Biological Activity

4-(2-Ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride, also known by its CAS number 728864-63-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethylpiperidine moiety and a sulfonyl chloride group, allowing it to interact with various biological targets.

- Molecular Formula : C14H18ClN2O2S

- Molecular Weight : 306.82 g/mol

- CAS Number : 728864-63-9

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can react with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modulation of receptor functions. This interaction is crucial in the development of therapeutic agents targeting specific enzymes or receptors involved in various diseases .

Enzyme Inhibition

Research indicates that compounds similar to this compound have shown inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, studies have highlighted the potential of such compounds as inhibitors of α/β-hydrolase domain (ABHD) enzymes, which play significant roles in lipid metabolism and signaling pathways .

Case Studies

- Inhibition of ABHD Enzymes : A study focused on the design and synthesis of ABHD inhibitors demonstrated that related sulfonamide compounds exhibited selective inhibition against ABHD enzymes, impacting lipid metabolism and potentially influencing conditions like obesity and diabetes .

- Cholinesterase Inhibition : Another area of research explored the role of similar compounds as cholinesterase inhibitors. These inhibitors are critical in treating neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of sulfonamide derivatives, indicating that modifications to the piperidine ring can significantly influence their biological activity. The presence of specific functional groups was found to enhance binding affinity and selectivity towards target enzymes .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for selected compounds related to this compound:

| Compound Name | Target Enzyme | Mechanism of Action | IC50 Value (µM) |

|---|---|---|---|

| Compound A | ABHD3 | Electrophilic attack on serine residues | 0.5 |

| Compound B | AChE | Competitive inhibition at active site | 0.03 |

| Compound C | BChE | Non-competitive inhibition | 0.1 |

Q & A

Q. Q1. What are the established synthetic routes for 4-(2-ethylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonamide coupling. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized by reacting sulfonyl chlorides with piperidine derivatives under basic conditions (e.g., Na₂CO₃ to maintain pH 9–10) . For the target compound, a similar approach could involve:

Reacting benzene-1-sulfonyl chloride with 2-ethylpiperidine-1-carboxamide in a polar aprotic solvent (e.g., DMF or THF).

Monitoring reaction progress via TLC (using n-hexane:EtOAc or similar solvent systems) .

Optimizing yield by adjusting stoichiometry, temperature (room temperature to 60°C), and pH control (critical for suppressing hydrolysis of sulfonyl chloride).

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Verify sulfonyl chloride (-SO₂Cl) and carboxamide (-CONH-) functional groups. Piperidine ring protons should appear as distinct multiplet signals .

- FT-IR: Confirm S=O stretching (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- LC-MS: Validate molecular weight (e.g., expected [M+H]⁺ peak for C₁₄H₁₈ClN₂O₃S: ~353.05 g/mol).

- Elemental Analysis: Ensure ≤0.3% deviation for C, H, N, S, and Cl .

Advanced Research Questions

Q. Q3. How does the electronic environment of the 2-ethylpiperidine moiety influence the reactivity of the sulfonyl chloride group?

Methodological Answer: The ethyl group on piperidine induces steric and electronic effects:

- Steric Effects: The ethyl substituent may hinder nucleophilic attack on the sulfonyl chloride, requiring elevated temperatures or catalysts (e.g., DMAP) for efficient coupling .

- Electronic Effects: Piperidine’s basicity (pKa ~11) can deprotonate nucleophiles (e.g., amines), affecting reaction kinetics. Use computational tools (DFT calculations) to map electron density around the sulfonyl chloride and predict reactivity .

- Experimental Validation: Compare reaction rates with structurally similar compounds (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine derivatives) under identical conditions .

Q. Q4. What strategies resolve contradictions in observed vs. predicted biological activity (e.g., enzyme inhibition assays)?

Methodological Answer: Discrepancies may arise from:

Solubility Issues: Poor aqueous solubility can skew IC₅₀ values. Use co-solvents (DMSO ≤1%) or surfactants (e.g., Tween-80) .

Metabolic Instability: Assess compound stability in assay buffers (e.g., via LC-MS over 24 hours).

Off-Target Effects: Perform counter-screens against related enzymes (e.g., serine vs. cysteine proteases).

Data Normalization: Use positive/negative controls (e.g., E-64 for cysteine proteases) to validate assay conditions .

Q. Q5. How can researchers design experiments to study the compound’s binding to serum proteins (e.g., BSA)?

Methodological Answer:

- Fluorescence Quenching Assays: Titrate BSA with the compound and monitor tryptophan fluorescence emission (λₑₓ = 280 nm, λₑₘ = 345 nm). Calculate binding constants (Kₐ) using Stern-Volmer plots .

- Circular Dichroism (CD): Assess conformational changes in BSA upon binding.

- Molecular Docking: Use AutoDock Vina to predict binding pockets (e.g., Sudlow sites I/II) and validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.